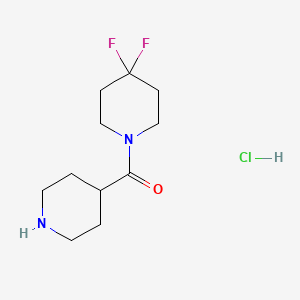

4,4-Difluoro-1-(piperidine-4-carbonyl)piperidine hydrochloride

Descripción general

Descripción

4,4-Difluoro-1-(piperidine-4-carbonyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H19ClF2N2O and its molecular weight is 268.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4,4-Difluoro-1-(piperidine-4-carbonyl)piperidine hydrochloride is a synthetic compound characterized by its dual piperidine structure and difluorinated carbonyl group. This compound has garnered attention for its significant biological activity, particularly as an orexin receptor antagonist. Orexin receptors are critical in regulating various physiological processes, including arousal, appetite, and sleep cycles. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H14ClF2N2O

- Molecular Weight : 252.7 g/mol

The unique structure of this compound enhances its receptor-binding properties compared to similar compounds.

The primary mechanism of action for this compound is its antagonistic effect on orexin receptors (Orexin-1 and Orexin-2). By inhibiting these receptors, the compound modulates orexin-mediated signaling pathways, which can influence sleep-wake cycles and appetite control.

Orexin Receptor Antagonism

Studies have demonstrated that this compound effectively binds to orexin receptors, leading to altered physiological responses associated with sleep and appetite regulation. The inhibition of orexin receptor activity suggests potential applications in treating insomnia and obesity.

In Vitro Studies

Research has focused on the binding affinity and potency of this compound against orexin receptors. In vitro assays have shown that the compound exhibits significant antagonistic properties:

| Study | Binding Affinity (Ki) | Biological Activity |

|---|---|---|

| Low nanomolar range | Orexin receptor inhibition | |

| Moderate potency | Altered sleep-wake cycle |

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound has enhanced receptor-binding properties due to its specific fluorination pattern:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Difluorobenzoyl piperidine hydrochloride | Contains a benzoyl group; similar piperidine core | Intermediate in pharmaceutical syntheses |

| Paliperidone | Atypical antipsychotic; piperidinyl structure | Clinically used for schizophrenia treatment |

| Pomalidomide-piperazine-piperidine-4-carboxamide hydrochloride | Complex structure with multiple ring systems | Functions as a protein degrader for targeted therapy |

The structural uniqueness of this compound contributes to its specific biological activity profile.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Insomnia Treatment : By modulating sleep-wake cycles through orexin receptor antagonism.

- Obesity Management : Influencing appetite regulation via orexin signaling pathways.

Aplicaciones Científicas De Investigación

Physical Properties

- Appearance : White crystalline solid

- Solubility : Soluble in water and organic solvents

- Melting Point : Approximately 173.0°C to 177.0°C

Medicinal Chemistry

4,4-Difluoro-1-(piperidine-4-carbonyl)piperidine hydrochloride has been explored for its potential as a therapeutic agent due to its interaction with specific biological targets.

Orexin Receptor Antagonism

Research indicates that compounds derived from this structure may act as antagonists at orexin receptors, which are implicated in various physiological processes including sleep regulation and appetite control. The orexin system has been linked to disorders such as obesity, sleep disorders, and drug dependency .

Drug Development

The compound serves as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological and psychiatric disorders. Its fluorinated nature enhances metabolic stability and bioavailability of the resultant drugs.

Case Study: Orexin Receptor Antagonists

A study highlighted the synthesis of novel 4,4-difluoro piperidine derivatives that exhibited antagonist activity at orexin receptors. These compounds were evaluated for their efficacy in treating conditions like obesity and sleep disorders, demonstrating promising results in preclinical models .

Chemical Synthesis

This compound is utilized as a key building block in the synthesis of more complex fluorinated compounds, which are important in various fields such as agrochemicals and materials science.

Synthesis Techniques

The synthesis typically involves:

- Nucleophilic substitution reactions to introduce functional groups.

- Fluorination methods using reagents like diethylaminosulfur trifluoride (DAST) to achieve selective introduction of fluorine atoms.

Biological Studies

The compound has been investigated for its potential bioactivity, contributing to the understanding of its mechanism of action at the molecular level.

Data Table: Comparison of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Medicinal Chemistry | Development of therapeutics targeting orexin receptors | Antagonists for obesity and sleep disorders |

| Drug Development | Intermediate for synthesizing pharmaceuticals | Enhanced metabolic stability |

| Chemical Synthesis | Building block for complex fluorinated compounds | Used in agrochemicals and materials science |

| Biological Studies | Investigating the bioactive properties and mechanisms | Understanding receptor interactions |

Propiedades

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2N2O.ClH/c12-11(13)3-7-15(8-4-11)10(16)9-1-5-14-6-2-9;/h9,14H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOUMYNPCRUHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC(CC2)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.